Dihexyl 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate
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Overview
Description
Dihexyl 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate is a chemical compound with the molecular formula C20H26Br4O4 It is an ester derivative of tetrabromophthalic acid, where the hydrogen atoms of the carboxyl groups are replaced by hexyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihexyl 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate typically involves the esterification of tetrabromophthalic anhydride with hexanol. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
Dihexyl 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the aromatic ring can be substituted by nucleophiles such as hydroxide ions or amines.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ester groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like NaOH or NH3 in aqueous or alcoholic solutions.
Reduction: Reducing agents like LiAlH4 in anhydrous ether.
Oxidation: Oxidizing agents like KMnO4 in acidic or basic conditions.
Major Products
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Formation of tetrabromobenzene derivatives.
Oxidation: Formation of tetrabromophthalic acid.
Scientific Research Applications
Dihexyl 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a flame retardant in polymers and resins due to its brominated structure.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in imaging techniques.
Industry: Utilized in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of dihexyl 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms on the aromatic ring can form halogen bonds with amino acid residues in proteins, affecting their function. Additionally, the ester groups can undergo hydrolysis, releasing tetrabromophthalic acid, which can further interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) tetrabromophthalate: Another brominated ester with similar flame retardant properties.
Tetrabromobisphenol A: A brominated compound used in the production of flame retardants and epoxy resins.
Hexabromocyclododecane: A brominated flame retardant with a different structural framework.
Uniqueness
Dihexyl 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate is unique due to its specific esterification with hexyl groups, which imparts distinct physical and chemical properties compared to other brominated compounds. Its specific structure allows for tailored applications in various fields, making it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
109230-28-6 |
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Molecular Formula |
C20H26Br4O4 |
Molecular Weight |
650.0 g/mol |
IUPAC Name |
dihexyl 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C20H26Br4O4/c1-3-5-7-9-11-27-19(25)13-14(16(22)18(24)17(23)15(13)21)20(26)28-12-10-8-6-4-2/h3-12H2,1-2H3 |
InChI Key |
ZMIFHTXJWUPZEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)OCCCCCC |
Origin of Product |
United States |
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